Infigratinib was developed by QED Therapeutics, Inc. and has been the subject of various clinical trials, particularly focusing on its efficacy in patients with advanced or metastatic cholangiocarcinoma harboring specific FGFR2 gene fusions or mutations. The compound has received attention from regulatory bodies, including the U.S. Food and Drug Administration, for its potential approval based on clinical trial results demonstrating significant anti-tumor activity.
The synthesis of Infigratinib involves several steps that typically include the formation of key intermediates followed by coupling reactions to form the final product. Although specific proprietary methods are not disclosed in public literature, general synthetic routes for similar compounds often involve:
Technical details regarding the exact conditions (temperature, solvents, catalysts) are typically proprietary but would follow standard organic synthesis protocols.
Infigratinib monohydrate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with FGFRs. The molecular formula is C₁₈H₁₈N₄O₂S, and it features a sulfonamide moiety that plays a critical role in its biological activity.
Infigratinib undergoes various chemical reactions relevant to its mechanism of action and metabolism:
Infigratinib exerts its therapeutic effects through competitive inhibition of FGFRs. By binding to the ATP-binding site of these receptors, it prevents their phosphorylation and subsequent activation, which is crucial for downstream signaling pathways involved in cell proliferation and survival.
Relevant data from studies indicate that the pharmacokinetics of Infigratinib can be influenced by factors such as renal function and co-administration with other drugs.
Infigratinib is primarily utilized in clinical settings for:
The ongoing research into Infigratinib continues to unveil its potential applications beyond cholangiocarcinoma, expanding its therapeutic horizon within oncology.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: